molecular formula C12H25NO3 B2411866 Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate CAS No. 685087-27-8

Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate

Cat. No.: B2411866
CAS No.: 685087-27-8
M. Wt: 231.336
InChI Key: PPDIUNOGUIAFLV-DTWKUNHWSA-N
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Description

Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate is a chiral amino acid derivative that serves as a valuable synthetic intermediate and building block in advanced organic and medicinal chemistry research. Its structure, featuring both tert-butyl ester and tert-butoxy protecting groups, makes it particularly useful in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) and novel chemical entities . The presence of these protecting groups helps to ensure selectivity during multi-step synthetic sequences, such as the construction of specific peptide chains or other pharmacophores. This compound is part of a broader class of intermediates used in the development of protease inhibitors and other therapeutic agents that target specific enzymatic pathways . Researchers utilize this building block to explore new chemical spaces in drug discovery, leveraging its defined stereochemistry to influence the biological activity of the final target molecules. Its application is fundamental in constructing key fragments for potential anticancer, anti-inflammatory, and antimicrobial agents, providing a crucial starting point for hit-to-lead optimization campaigns in the pharmaceutical industry .

Properties

IUPAC Name

tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDIUNOGUIAFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rationale and Starting Material Selection

L-Threonine, a naturally occurring α-amino acid with (2S,3R) configuration, serves as an ideal chiral precursor for this synthesis. The strategy capitalizes on retaining the native stereochemistry while introducing protective groups and modifying functional groups.

Stepwise Protocol

  • Amino Group Protection :
    L-Threonine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile with catalytic 4-dimethylaminopyridine (DMAP). This yields (2S,3R)-Boc-L-threonine in 85–90% yield.
    $$
    \text{L-Threonine} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{Boc-L-threonine}
    $$

  • Carboxyl Esterification :
    The carboxylic acid is esterified with tert-butanol via DCC/DMAP-mediated coupling, forming (2S,3R)-Boc-L-threonine tert-butyl ester (75–80% yield).

  • Hydroxyl Group Conversion :
    The 3-hydroxy group is converted to tert-butoxy via Mitsunobu reaction with tert-butanol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD). This step inverts the configuration at C3, necessitating careful selection of starting enantiomers to achieve the desired (2S,3R) product. Yield: 60–70%.
    $$
    \text{Boc-L-threonine tert-butyl ester} \xrightarrow{\text{tert-BuOH, DEAD, PPh}_3} \text{Boc-2-amino-3-(tert-butoxy)butanoate}
    $$

  • Deprotection :
    The Boc group is cleaved with trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound as a hydrochloride salt (90–95% yield).

Key Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Boc Protection Boc₂O, DMAP, CH₃CN, RT, 12h 85–90 >95
Esterification DCC, DMAP, tert-BuOH, CH₂Cl₂, 0°C→RT 75–80 >98
Mitsunobu Reaction tert-BuOH, DEAD, PPh₃, THF, 0°C→RT 60–70 >90
Boc Deprotection TFA (1.5 eq), CH₂Cl₂, RT, 2h 90–95 >99

Reductive Amination of β-Keto Esters

Substrate Preparation

Tert-butyl 3-oxobutanoate, a β-keto ester, is synthesized via Claisen condensation of tert-butyl acetate with acetyl chloride under basic conditions (70–75% yield).

Reductive Amination

The β-keto ester undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot reaction installs the amino group at C2 with moderate stereoselectivity (d.r. 3:1, favoring (2S,3R)). Yield: 50–60%.
$$
\text{tert-Butyl 3-oxobutanoate} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{tert-Butyl 2-amino-3-hydroxybutanoate}
$$

Hydroxyl Protection

The 3-hydroxy group is alkylated with tert-butyl bromide using silver oxide (Ag₂O) in DMF, yielding the tert-butoxy derivative. Yield: 40–50%.

Limitations

  • Low stereoselectivity necessitates chiral chromatography for enantiopure products.
  • Silver oxide-mediated alkylation suffers from scalability issues.

Epoxide Ring-Opening Strategy

Epoxide Synthesis

Tert-butyl glycidate, prepared via Sharpless epoxidation of tert-butyl allyloxyacetate, serves as the epoxide precursor. Epoxidation with meta-chloroperbenzoic acid (mCPBA) achieves >90% conversion.

Ammonolysis

The epoxide is treated with aqueous ammonia in tetrahydrofuran (THF), resulting in nucleophilic ring-opening to form tert-butyl 2-amino-3-hydroxybutanoate. Stereochemical outcome depends on epoxide configuration (cis vs. trans). Yield: 65–75%.

tert-Butoxy Installation

The hydroxyl group is protected using tert-butyl trichloroacetimidate under BF₃·OEt₂ catalysis, yielding the final product. Yield: 70–80%.

Comparative Analysis of Methods

Parameter Chiral Pool Synthesis Reductive Amination Epoxide Ring-Opening
Stereoselectivity High (retains L-Thr) Moderate (d.r. 3:1) Moderate (epoxide)
Total Yield 45–55% 20–30% 40–50%
Scalability Industrial-scale Lab-scale Pilot-scale
Cost High (chiral pool) Moderate Low

Industrial-Scale Considerations

Catalytic Asymmetric Hydrogenation

Recent advances employ chiral Ru catalysts (e.g., Noyori-type) for enantioselective reduction of β-enamino esters. This method achieves >95% ee but requires specialized equipment.

Green Chemistry Approaches

Microwave-assisted Mitsunobu reactions reduce reaction times from 12h to 30 minutes, improving throughput. Solvent-free conditions using PEG-400 as a green medium are under investigation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxo-compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Oxo-compounds or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of tert-butyl groups on amino acid behavior and protein interactions. It can also serve as a model compound for studying esterification and hydrolysis reactions in biological systems.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. The tert-butyl ester groups can be used to modify the pharmacokinetic properties of active pharmaceutical ingredients, improving their stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the synthesis of polymers, resins, and other high-performance materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate involves its interaction with various molecular targets and pathways. The tert-butyl groups can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. In biological systems, the ester groups can undergo hydrolysis to release the active D-Threonine, which can then participate in metabolic pathways and biochemical reactions.

Comparison with Similar Compounds

  • L-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
  • D-Serine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester
  • L-Serine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester

Comparison:

  • Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate is unique due to its specific stereochemistry and the presence of two tert-butyl groups. This configuration can influence its reactivity and interactions with other molecules.
  • L-Threonine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester has a different stereochemistry, which can lead to different biological and chemical properties.
  • D-Serine and L-Serine derivatives have similar structures but differ in the side chain, which can affect their reactivity and applications.

Biological Activity

Tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate, also referred to by its CAS number 71989-43-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C12H25NO3
  • Molecular Weight : 231.33 g/mol
  • IUPAC Name : (2S,3R)-tert-butyl 2-amino-3-(tert-butoxy)butanoate
  • CAS Number : 71989-43-0

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the tert-butoxy group is significant for enhancing lipophilicity, which may facilitate cellular membrane penetration and interaction with lipid membranes.

Biological Activities

  • Antioxidant Properties :
    • Research indicates that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This suggests that this compound may play a role in protecting cells from oxidative damage.
  • Neuroprotective Effects :
    • Preliminary studies have shown that related compounds can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect could be beneficial in conditions such as neurodegenerative diseases.
  • Metabolic Activity :
    • The compound's influence on metabolic pathways has been noted, particularly in relation to energy homeostasis and mitochondrial function. Studies demonstrate that similar derivatives can improve mitochondrial function and ATP production in stressed cells.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveProtects neuronal cells from apoptosis
Metabolic SupportEnhances mitochondrial function; increases ATP production

Case Study: Neuroprotection in Cellular Models

A study involving a related compound demonstrated significant neuroprotective effects in cultured neuronal cells subjected to oxidative stress. The treatment with the compound resulted in a decrease in cell death rates by approximately 40% compared to untreated controls. This suggests potential applications in therapies for neurodegenerative diseases .

Case Study: Mitochondrial Function

In murine models of metabolic stress, administration of Tert-butyl derivatives led to a marked improvement in mitochondrial respiratory chain activity, with increases ranging from 47% to 95% in respiratory complex activities noted . This highlights the compound's potential role in metabolic disorders where mitochondrial dysfunction is prevalent.

Q & A

What synthetic strategies are effective for preparing tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
The compound can be synthesized via multi-step routes involving tert-butyloxycarbonyl (Boc) protection and etherification. For example, a related synthesis (e.g., tert-butyl 2-[(tert-butoxycarbonyl)amino]-4-(oxiran-2-yl)butanoate) uses Boc-protected intermediates and epoxide formation . Key considerations include:

  • Protection/Deprotection : Boc groups are stable under basic conditions but cleaved under acidic environments (e.g., TFA).
  • Stereochemical Control : Chiral centers may form during alkylation or esterification steps; enantiomeric purity can be monitored via chiral HPLC or X-ray crystallography .
  • Reaction Optimization : Steric hindrance from tert-butyl groups may slow nucleophilic substitutions; polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) improve yields .

How can researchers resolve contradictions in spectroscopic data for tert-butyl-protected compounds, particularly NMR signal splitting?

Methodological Answer:
Tert-butyl groups introduce steric bulk, leading to restricted rotation and unexpected splitting in NMR spectra. For example, in (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid, the tert-butyl group causes diastereotopic proton splitting in adjacent CH₂ groups . Strategies include:

  • Variable Temperature NMR : Elevated temperatures (e.g., 50°C) reduce rotational barriers, simplifying splitting patterns.
  • 2D NMR Techniques : COSY and HSQC help assign overlapping signals.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and coupling constants to validate assignments .

What crystallographic challenges arise in resolving the structure of tert-butyl-containing compounds, and how can SHELX software improve refinement?

Methodological Answer:
Bulky tert-butyl groups create disorder in crystal lattices, complicating refinement. For instance, in tert-butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate, SHELXL-2018 effectively models anisotropic displacement parameters (ADPs) and hydrogen bonding . Key steps:

  • Disorder Modeling : Split occupancy refinement for overlapping tert-butyl conformers.
  • High-Resolution Data : Use synchrotron radiation (λ < 1 Å) to improve data-to-parameter ratios (>15:1) .
  • Twinned Data : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .

How do researchers assess the metabolic stability of tert-butyl ethers in pharmacological studies?

Methodological Answer:
Tert-butyl ethers (e.g., tert-butyl ethyl ether) are metabolized to tert-butanol and carboxylic acids in vivo. Methods include:

  • In Vitro Assays : Liver microsomes (human/rat) incubated with the compound quantify metabolic half-life via LC-MS/MS .
  • Isotopic Labeling : ¹⁴C-labeled analogs track degradation pathways (e.g., oxidation to CO₂) .
  • Computational ADME : Tools like SwissADME predict metabolic sites (e.g., ether cleavage at the tert-butyl group) .

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns (e.g., 1.76 min retention time under QC-SMD-TFA05 conditions) with ESI+ detect [M+H]+ ions (e.g., m/z 732 observed in related compounds) .
  • X-ray Diffraction : Single-crystal studies (Cu-Kα, 86 K) resolve absolute configuration, with R factors <0.03 for high precision .
  • IR Spectroscopy : Confirm Boc protection via C=O stretches (~1680–1720 cm⁻¹) .

How can researchers mitigate low yields in peptide couplings involving tert-butyl-protected amino acids?

Methodological Answer:
Steric hindrance from tert-butyl groups reduces coupling efficiency. Solutions include:

  • Activating Agents : HATU or PyBOP outperform DCC/DMAP in Boc-protected systems .
  • Microwave-Assisted Synthesis : Shortens reaction times (e.g., 10 min vs. 24 hr) and improves yields by 15–20% .
  • Solvent Optimization : DCM/THF mixtures enhance solubility of bulky intermediates .

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods due to unknown chronic toxicity .
  • PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic deprotection byproducts (e.g., TFA) before disposal .

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